N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide
Description
Chemical Structure and Properties:
N,N-Dimethyl-2-phenyl-1H-imidazole-1-sulfonamide (CAS: 78162-58-0) is a sulfonamide derivative featuring an imidazole core substituted at the 1-position with a dimethylsulfamoyl group and at the 2-position with a phenyl ring. Its molecular formula is C₁₁H₁₃N₃O₂S, with a molecular weight of 263.31 g/mol (derived from structural analogs in ). The compound is synthesized via reaction of 2-phenylimidazole with dimethylsulfamoyl chloride in anhydrous toluene with triethylamine as a base, followed by filtration and solvent evaporation .
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylimidazole-1-sulfonamide |
InChI |
InChI=1S/C11H13N3O2S/c1-13(2)17(15,16)14-9-8-12-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
HRUJJTVDTWNCSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide typically involves the reaction of N,N-dimethylformamide with isocyanates to form N,N-dimethylimidazole. This intermediate is then subjected to sulfonation to yield the final product . The reaction conditions often include the use of solvents such as methanol or chloroform and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted imidazole derivatives.
Scientific Research Applications
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical processes. Its sulfonamide group is known to interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties:
Key Observations:
- Substituent Impact: The 2-phenyl group in the target compound enhances aromatic stacking interactions, common in receptor-binding applications. In contrast, cyazofamid’s 4-chloro and 2-cyano groups increase electrophilicity, critical for fungicidal activity . Hydrophilic groups (e.g., 5-hydroxyethyl in ) improve solubility but may reduce membrane permeability . Trifluoromethylsulfonyl groups () introduce strong electron-withdrawing effects, stabilizing intermediates in synthesis .
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